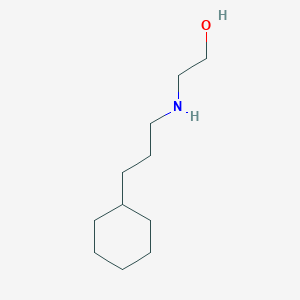

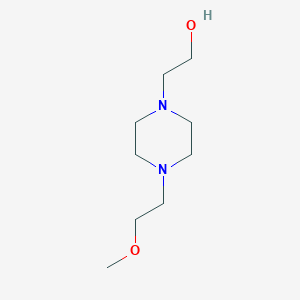

2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol

Vue d'ensemble

Description

“2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol” is a chemical compound . It is a choline analog and has been studied for its potential therapeutic benefits .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a choline analog was synthesized and administered by intravenous and intracerebroventricular routes to evaluate the potential alteration of mean arterial pressure, heart rate, and renal sympathetic nerve activity of normotensive and hypertensive rats . Another method involves reacting 2-thiouracil with a substituted benzyl derivative .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using in silico docking and molecular dynamics simulations . These studies have helped identify promising lead compounds with acceptable pharmacokinetic profiles .Applications De Recherche Scientifique

Antipsychotic Activity

Research on derivatives of piperazine, including those structurally related to "2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol," has shown promise in the development of antipsychotic medications. Bhosale et al. (2014) designed and synthesized biphenyl moiety linked with aryl piperazine derivatives that exhibited considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, suggesting their potential as antipsychotics with a favorable profile for reducing the risk of catalepsy (Bhosale et al., 2014).

HIV-1 Attachment Inhibition

Derivatives of piperazine have been identified as potent inhibitors of HIV-1 attachment, acting by interfering with the interaction between the viral gp120 and the host cell receptor CD4. Wang et al. (2009) explored the modification and substitution of the piperazine ring in indole-based derivatives, underscoring the significance of the piperazine scaffold in the pharmacophore for HIV-1 attachment inhibition (Wang et al., 2009).

Antimicrobial and Antifungal Activities

Compounds incorporating the piperazine moiety have been evaluated for their antimicrobial and antifungal properties. Kale and Durgade (2017) synthesized quinazoline derivatives, including those with piperazin-1-yl)ethan-1-ol structures, demonstrating significant antifungal and antibacterial activities against specific strains such as "Aspergillus flavus" and "Pseudomonas" (Kale & Durgade, 2017).

Mécanisme D'action

Target of Action

The primary target of 2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The activation or blockade of α1-ARs affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily observed in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Orientations Futures

The future directions for research on “2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol” could involve further investigation of its potential therapeutic benefits, particularly in the treatment of cardiovascular diseases . Additionally, more studies could be conducted to better understand its mechanism of action and to identify other potential applications .

Analyse Biochimique

Biochemical Properties

These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Cellular Effects

Compounds with similar structures have been shown to interact with alpha1-adrenergic receptors, which play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Molecular Mechanism

Similar compounds have shown to bind to alpha1-adrenergic receptors, potentially influencing their activation or blockade .

Propriétés

IUPAC Name |

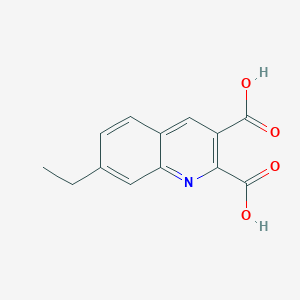

2-[4-(2-methoxyethyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-13-9-7-11-4-2-10(3-5-11)6-8-12/h12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGZUBFACSCIOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B3173687.png)

![methyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B3173701.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea](/img/structure/B3173721.png)